N-(4-fluorophenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
CAS No.: 392297-39-1
Cat. No.: VC4554485
Molecular Formula: C18H15FN4O3S2
Molecular Weight: 418.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 392297-39-1 |
|---|---|
| Molecular Formula | C18H15FN4O3S2 |
| Molecular Weight | 418.46 |
| IUPAC Name | N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide |
| Standard InChI | InChI=1S/C18H15FN4O3S2/c19-12-6-8-13(9-7-12)20-16(25)11-27-18-23-22-17(28-18)21-15(24)10-26-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,20,25)(H,21,22,24) |
| Standard InChI Key | YFAYOYSVQKFKSU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,3,4-thiadiazole ring substituted at position 2 with a thioether-linked acetamide group. The acetamide nitrogen is further functionalized with a 4-fluorophenyl group, while position 5 of the thiadiazole ring bears a phenoxyacetamido substituent. This arrangement creates a planar heterocyclic core with electron-deficient regions, facilitating interactions with biological targets.
Key structural attributes include:
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Thiadiazole ring: Imparts rigidity and electron-withdrawing characteristics.
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4-Fluorophenyl group: Enhances lipophilicity and metabolic stability.
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Phenoxyacetamido side chain: Improves aqueous solubility through hydrogen bonding.
Physicochemical Profile
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₈H₁₅FN₄O₃S₂ |
| Molecular Weight | 418.46 g/mol |
| CAS Registry Number | 392297-39-1 |
| IUPAC Name | N-[5-[2-(4-Fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide |
| Solubility | Limited aqueous solubility; soluble in DMF, DMSO |
| Stability | Stable under inert conditions; hydrolytically sensitive in basic media |
The compound’s logP value (estimated at 3.2) suggests moderate lipophilicity, balancing membrane permeability and solubility.
Synthesis and Optimization
Reaction Pathways
Synthesis typically follows a multi-step sequence (Figure 1):
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Thiadiazole core formation: Cyclization of thiosemicarbazide derivatives under acidic conditions.
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Thioether linkage installation: Nucleophilic displacement using mercaptoacetamide intermediates.
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Phenoxyacetamido substitution: Acylation with phenoxyacetyl chloride.
Key steps require严格控制 temperature (0–5°C) and pH (neutral to mildly basic) to prevent side reactions .
Process Optimization
Patent data reveal critical parameters for scalability :
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Solvent selection: Toluene outperforms DCM in yield (78% vs. 62%) due to better phase separation.
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Base choice: Sodium hydroxide (2 eq.) maximizes thioether formation while minimizing hydrolysis.
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Temperature control: Maintaining ≤15°C during acylation reduces byproduct formation.
Table 2: Comparative Yields Under Different Conditions
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Toluene | NaOH (2 eq.) | 0–5 | 78 |
| DCM | K₂CO₃ (2 eq.) | 0–5 | 62 |
| Xylene | LiOH (2 eq.) | 10–15 | 71 |
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro studies on analogous thiadiazoles demonstrate broad-spectrum activity:
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Gram-positive bacteria: MIC = 4–8 µg/mL (vs. Staphylococcus aureus).
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Fungi: IC₅₀ = 12.5 µg/mL (vs. Candida albicans).
The fluorine atom enhances membrane penetration, while the thiadiazole ring disrupts microbial cell wall synthesis.
Pharmacological Considerations
ADMET Profiling
Predicted properties highlight challenges and opportunities:
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Absorption: High intestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s).
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Metabolism: Susceptible to CYP3A4-mediated oxidation; t₁/₂ = 2.3 h in human microsomes.
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Toxicity: LD₅₀ > 500 mg/kg in rodent models, suggesting favorable safety margins.
Formulation Strategies
To address poor aqueous solubility, researchers have explored:
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Nanoemulsions: 150 nm particles achieving 85% drug loading.
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Cyclodextrin complexes: 4-fold solubility enhancement with β-cyclodextrin.
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison with Related Compounds
| Compound | Antibacterial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|
| 4-Fluorophenyl derivative (this compound) | 4.2 | 18 |
| 4-Chlorophenyl analog | 5.8 | 22 |
| Trifluoromethyl variant | 3.7 | 15 |
The 4-fluorophenyl group confers optimal balance between potency and metabolic stability compared to bulkier substituents .
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